Loteprednol etabonate

Overview

Description

Loteprednol etabonate is a corticosteroid used to treat eye pain, redness, and swelling caused by certain eye problems or eye surgery . It is also used to temporarily treat itching of the eye caused by a condition known as seasonal allergic conjunctivitis . It is a topical corticoid anti-inflammatory .

Synthesis Analysis

The synthesis of Loteprednol etabonate involves several steps. One method involves adding compound II and methyltetrahydrofuran into a reaction bottle under the protection of nitrogen, cooling to -5-0 ℃, dripping dimethyl isopropoxy silane methyl magnesium chloride, stirring, controlling the temperature to be 0-5 ℃, reacting for 1 hour . Another method involves filtering the reaction liquid containing the intermediate II, adding methanol into the filtrate, adding a prepared sodium carbonate solution at 15 ℃ for reaction for 2h .Molecular Structure Analysis

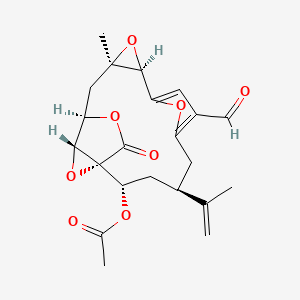

Loteprednol etabonate Form II crystallizes in the space group P21 with a = 11.96312 (6), b = 14.91862 (5), c = 6.75715 (3) Å, β = 94.1584 (3)°, V = 1202.796 (6) Å3, and Z = 2 . The crystal structure is characterized by herringbone layers in the ab-plane .Chemical Reactions Analysis

Loteprednol etabonate is a ‘soft drug’, one that is designed to be active locally at the site of administration and then rapidly metabolized to inactive components after eliciting its actions at the desired location, thereby subsequently minimizing the chance for adverse effects .Physical And Chemical Properties Analysis

Loteprednol etabonate is a white to off-white powder . Its molecular formula is C24H31ClO7 .Scientific Research Applications

1. Stability-Indicating RP-HPLC Assay Method

- Summary of Application : A new stability-indicating RP-HPLC assay method was developed and validated for quantitative determination of loteprednol etabonate in bulk drugs and in ophthalmic suspensions .

- Methods of Application : The system consisted of Agilent Technologies Zorbax Eclipse XDB-Phenyl 5 µm 4.6 × 250 mm, and detection was performed at 244 nm. The mobile phase consisted of water–acetonitrile–acetic acid (34.5:65.0:0.5, v/v/v) run at a flow rate of 1 mL/min and maintained at room temperature .

- Results or Outcomes : The calibration curve was linear from 30 to 70 µg/mL with r > 0.999. Accuracy (mean recovery 100.78%) and precision were found to be satisfactory .

2. Binary Polymeric Surfactant Mixtures

- Summary of Application : This research was aimed at evaluating the solubilising efficacy of 5.0% w / w of different binary mixtures of commercial amphiphilic polymeric surfactants with the purpose of obtaining nanomicellar solutions containing a high amount of loteprednol etabonate (LE) .

- Methods of Application : The selected LE-TPGS/HS nanomicelles, containing 0.253 mg/mL of the drug, had a small size (=13.57 nm) and uniform distribution (Polydispersity Index = 0.271), appeared completely transparent and perfectly filterable through 0.2 μm membrane filter, and remained stable up to 30 days at 4 °C .

- Results or Outcomes : LE-TPGS/HS produced in vitro LE which sustained diffusion for 44 h (more than 40% of encapsulated LE). Furthermore, the lack of a significant cytotoxic effect on a sensitive corneal epithelial cell line makes it a candidate for further biological studies .

3. Treatment of Blepharokeratoconjunctivitis

- Summary of Application : Loteprednol Etabonate (LE) is used in combination with Tobramycin for the treatment of Blepharokeratoconjunctivitis .

- Methods of Application : An ophthalmic suspension combining LE 0.5% and Tobramycin 0.3% is used .

- Results or Outcomes : LE/T is effective in the treatment of blepharokeratoconjunctivitis in adults, with similar efficacy as dexamethasone 0.1%/tobramycin 0.3%, but is associated with a lower risk of clinically significant increases in intraocular pressure .

4. Treatment of Giant Papillary Conjunctivitis

- Summary of Application : LE is used to treat giant papillary conjunctivitis .

- Methods of Application : The specific methods of application are not mentioned in the sources, but it is typically applied as an ophthalmic solution .

- Results or Outcomes : LE blocks the release and action of inflammatory mediators and is clinically effective in the treatment of giant papillary conjunctivitis .

5. Treatment of Seasonal Allergic Conjunctivitis

- Summary of Application : LE is used to treat seasonal allergic conjunctivitis .

- Methods of Application : The specific methods of application are not mentioned in the sources, but it is typically applied as an ophthalmic solution .

- Results or Outcomes : LE blocks the release and action of inflammatory mediators and is clinically effective in the treatment of seasonal allergic conjunctivitis .

6. Development of Lyotropic Liquid Crystalline Nanoparticles

- Summary of Application : LE is used in the development of lyotropic liquid crystalline nanoparticles (LCNP) for ocular drug delivery .

- Methods of Application : The specific methods of application are not mentioned in the source, but it involves the formulation of LE-loaded LCNP .

- Results or Outcomes : The LE-loaded LCNP were found to overcome the disadvantages of traditional drug delivery systems, such as low drug permeation through the corneal surface, retention, and bioavailability .

7. Treatment of Inflammatory Conditions of the Anterior Segment

- Summary of Application : Loteprednol Etabonate (LE) is used for the management of various inflammatory conditions affecting the anterior segment of the eye .

- Methods of Application : LE ophthalmic suspension 0.5% and 0.2% formulations were first approved by the US Food and Drug Administration in 1998 .

- Results or Outcomes : LE blocks the release and action of inflammatory mediators and is clinically effective in the treatment of these conditions .

8. Treatment of Patients After Corneal Refractive Surgery

- Summary of Application : LE 0.5% is compared with fluorometholone (FML) 0.1% for treating patients after corneal refractive surgery .

- Methods of Application : The specific methods of application are not mentioned in the source, but it involves the use of LE 0.5% and FML 0.1% .

- Results or Outcomes : LE 0.5% and FML 0.1% had comparable efficacy in preventing corneal haze and corticosteroid-induced ocular hypertension, with no difference in visual acuity in patients after corneal refractive surgery .

9. Development of Nanomicelles for Ophthalmic Pathologies

- Summary of Application : LE is used in the development of nanomicelles for the treatment of various ophthalmic pathologies such as age-related macular degeneration, uveitis, glaucoma, and cataract .

- Methods of Application : The specific methods of application are not mentioned in the source, but it involves the formulation of LE-loaded nanomicelles .

- Results or Outcomes : The LE-loaded nanomicelles were found to have an enhancing effect on LE solubility and possess a potential beneficial effect on various ophthalmic pathologies .

10. Treatment of Blepharitis

- Summary of Application : LE is used in combination with Tobramycin for the treatment of Blepharitis .

- Methods of Application : An ophthalmic suspension combining LE 0.5% and Tobramycin 0.3% is used .

- Results or Outcomes : LE/T reduced composite blepharitis severity from baseline to day 15 and achieved full resolution of blepharitis signs in approximately half of patients after 15 days .

Safety And Hazards

Loteprednol etabonate should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Loteprednol etabonate is currently used in ophthalmic solution for the treatment of steroid responsive inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, acne rosacea, superficial punctate keratitis, herpes zoster keratitis, iritis, cyclitis, and selected infective conjunctivitides . It is also used for the treatment of post-operative inflammation and pain following ocular surgery . Future directions could include exploring other potential uses and improving the formulation for better patient compliance and simplified dosing .

properties

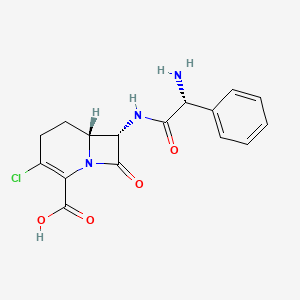

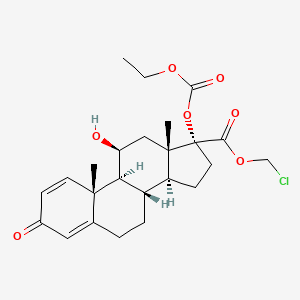

IUPAC Name |

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKSVUSAATWOCU-HROMYWEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046468 | |

| Record name | Loteprednol etabonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Corticosteroids like loteprednol etabonate inhibit the inflammatory response to a variety of inciting agents and likely delay or slow healing. They inhibit the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation that are commonly associated with inflammation. While glucocorticoids are known to bind to and activate the glucocorticoid receptor, the molecular mechanisms involved in glucocorticoid/glucocorticoid receptor-dependent modulation of inflammation are not clearly established. Moreover, corticosteroids are thought to inhibit prostaglandin production through several independent mechanisms. In particular, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. The use of LE subsequently treats post-operative inflammation and pain following ocular surgery by managing the prostaglandin release, recruitment and travel of neutrophils and macrophages, and production of other inflammatory mediators that are intrinsically associated with the physical trauma of surgery. | |

| Record name | Loteprednol etabonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Loteprednol etabonate | |

CAS RN |

82034-46-6 | |

| Record name | Loteprednol etabonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82034-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loteprednol etabonate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082034466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loteprednol etabonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Loteprednol etabonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androsta-1,4-diene-17-carboxylic acid, 17-[(ethoxycarbonyl)oxy]-11-hydroxy-3-oxo, chloromethyl ester, (11b,17a)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOTEPREDNOL ETABONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEH1EZ96K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

220-224 °C | |

| Record name | Loteprednol etabonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14596 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

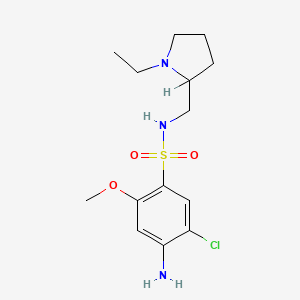

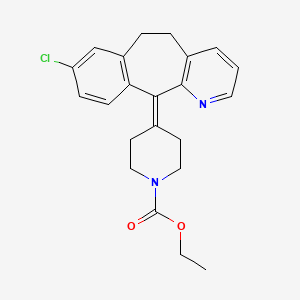

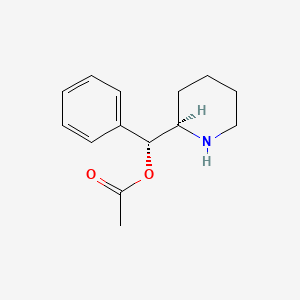

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B1675083.png)